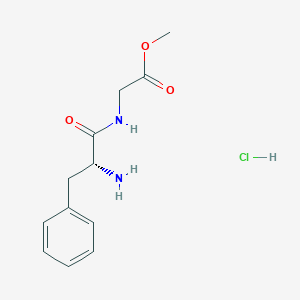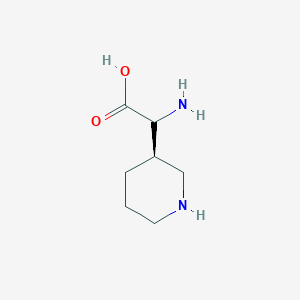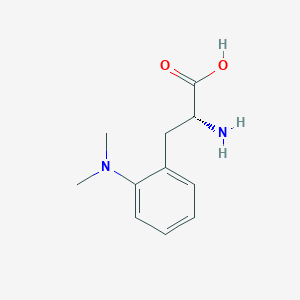
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyloxycarbonyl and trityl protecting groups attached to an amino acid derivative. These protecting groups are crucial in synthetic chemistry for the selective protection and deprotection of functional groups during multi-step synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester typically involves multiple steps, starting from commercially available amino acids. The process generally includes:
Protection of the amino group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group through a reaction with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Protection of the carboxyl group: The carboxyl group is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Introduction of the trityl group: The trityl group is introduced to the secondary amino group through a reaction with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Deprotection: The benzyloxycarbonyl and trityl protecting groups can be removed under specific conditions. The Cbz group is typically removed using hydrogenation with palladium on carbon, while the trityl group is removed using acidic conditions such as trifluoroacetic acid.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Deprotection: Palladium on carbon for hydrogenation; trifluoroacetic acid for acidic deprotection.
Major Products Formed
Hydrolysis: Formation of the free carboxylic acid.
Deprotection: Formation of the free amino acid derivative.
科学的研究の応用
®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is used extensively in:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a tool in drug discovery.
Industry: In the production of fine chemicals and as a building block for more complex compounds.
作用機序
The mechanism of action of ®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino acid can participate in various biochemical pathways, interacting with enzymes and other proteins.
類似化合物との比較
Similar Compounds
®-3-Benzyloxycarbonylamino-2-(tert-butoxycarbonyl-amino)-propionic acid methyl ester: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the trityl group.
®-3-Benzyloxycarbonylamino-2-(acetyl-amino)-propionic acid methyl ester: Contains an acetyl protecting group instead of the trityl group.
Uniqueness
The uniqueness of ®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester lies in its combination of benzyloxycarbonyl and trityl protecting groups, which provide robust protection and can be selectively removed under mild conditions. This makes it particularly valuable in multi-step organic synthesis where selective protection and deprotection are crucial.
特性
IUPAC Name |
methyl (2R)-3-(phenylmethoxycarbonylamino)-2-(tritylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-36-29(34)28(22-32-30(35)37-23-24-14-6-2-7-15-24)33-31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,28,33H,22-23H2,1H3,(H,32,35)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYLRDJHRXRZJU-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














